molecular formula C13H10FN3O2S B11066851 4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide

4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide

Cat. No.: B11066851
M. Wt: 291.30 g/mol
InChI Key: QONSZAVMZQCEFP-UHFFFAOYSA-N
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Description

4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Diethylaminosulfur trifluoride, Selectfluor

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide enhances its chemical stability and biological activity compared to similar compounds. Fluorine atoms can increase the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .

Properties

Molecular Formula

C13H10FN3O2S

Molecular Weight

291.30 g/mol

IUPAC Name

4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide

InChI

InChI=1S/C13H10FN3O2S/c14-10-4-6-11(7-5-10)20(18,19)17-12-3-1-2-9-8-15-16-13(9)12/h1-8,17H,(H,15,16)

InChI Key

QONSZAVMZQCEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)F)NN=C2

Origin of Product

United States

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